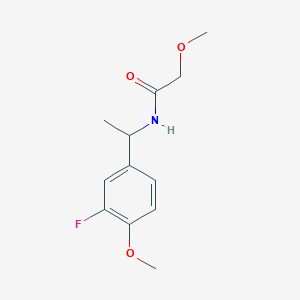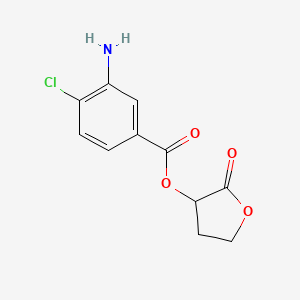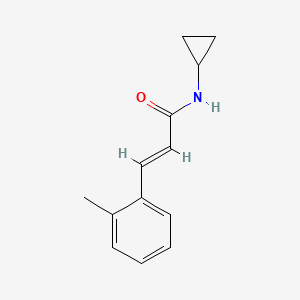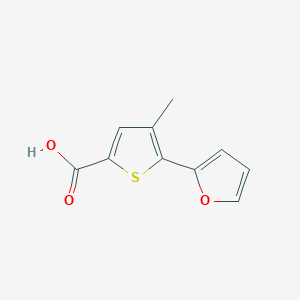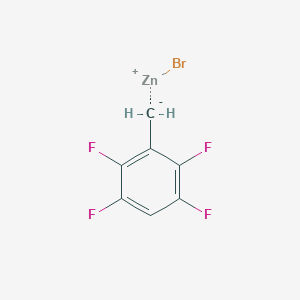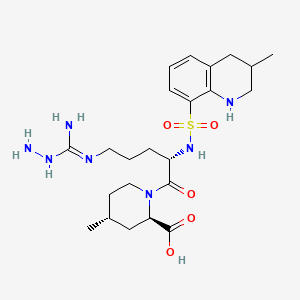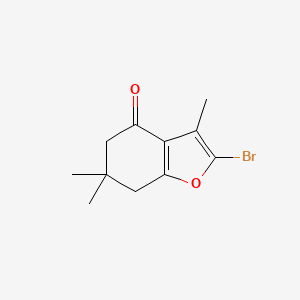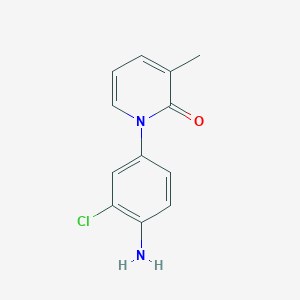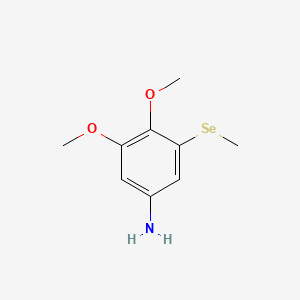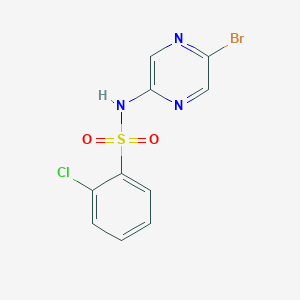
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a pyrazine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety substituted with a chlorine atom at the 2-position. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 2-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. Solvents like toluene or dimethylformamide are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures depending on the coupling partners used.
科学的研究の応用
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
Similar Compounds
- N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
- N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
Uniqueness
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C10H7BrClN3O2S |
|---|---|
分子量 |
348.60 g/mol |
IUPAC名 |
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-4-2-1-3-7(8)12/h1-6H,(H,14,15) |
InChIキー |
ZJBVIUQEDNPPGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CN=C(C=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


